3-(hydroxymethyl)-8a-methyl-2-phenylhexahydro-5H-[1,3]oxazolo[3,2-a]pyridin-5-one

asymmetric synthesis chiral auxiliary diastereoselectivity

3-(Hydroxymethyl)-8a-methyl-2-phenylhexahydro-5H-[1,3]oxazolo[3,2-a]pyridin-5-one (CAS 116950‑01‑7) is a chiral, non‑racemic bicyclic lactam belonging to the phenylglycinol‑derived oxazolopiperidone class. The compound bears a fully defined (2S,3S,8aR) absolute configuration, an 8a‑methyl quaternary center, and a C‑3 hydroxymethyl substituent.

Molecular Formula C15H19NO3
Molecular Weight 261.32 g/mol
CAS No. 116950-01-7
Cat. No. B050288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(hydroxymethyl)-8a-methyl-2-phenylhexahydro-5H-[1,3]oxazolo[3,2-a]pyridin-5-one
CAS116950-01-7
Molecular FormulaC15H19NO3
Molecular Weight261.32 g/mol
Structural Identifiers
SMILESCC12CCCC(=O)N1C(C(O2)C3=CC=CC=C3)CO
InChIInChI=1S/C15H19NO3/c1-15-9-5-8-13(18)16(15)12(10-17)14(19-15)11-6-3-2-4-7-11/h2-4,6-7,12,14,17H,5,8-10H2,1H3
InChIKeyHMPLCFQDHIGQMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Hydroxymethyl)-8a-methyl-2-phenylhexahydro-5H-[1,3]oxazolo[3,2-a]pyridin-5-one (CAS 116950-01-7) Procurement-Grade Profile: Stereo‑Defined Chiral Bicyclic Lactam for Asymmetric Synthesis


3-(Hydroxymethyl)-8a-methyl-2-phenylhexahydro-5H-[1,3]oxazolo[3,2-a]pyridin-5-one (CAS 116950‑01‑7) is a chiral, non‑racemic bicyclic lactam belonging to the phenylglycinol‑derived oxazolopiperidone class. The compound bears a fully defined (2S,3S,8aR) absolute configuration, an 8a‑methyl quaternary center, and a C‑3 hydroxymethyl substituent. It is commercially supplied as a white solid with a purity of ≥98 % (HPLC), a melting point of 96–100 °C, and an optical rotation of [α]²³/D +14° (c = 1, ethanol) . These stereochemical and physicochemical attributes make the compound a strategic starting material for the asymmetric construction of alkaloids, piperidine derivatives, and other nitrogen‑containing bioactive scaffolds [1].

Why In‑Class Analogs Cannot Replace 3-(Hydroxymethyl)-8a-methyl-2-phenylhexahydro-5H-[1,3]oxazolo[3,2-a]pyridin-5-one Without Re‑Validation


Chiral oxazolopiperidone lactams are not interchangeable auxiliaries. Systematic studies have demonstrated that the stereochemical outcome of enolate alkylation, conjugate addition, and cycloaddition reactions is exquisitely sensitive to the configuration at C‑8a and the nature of substituents at C‑8 and C‑8a [1]. The 8a‑methyl group present in this compound introduces a quaternary stereocenter that materially alters the conformational bias of the bicyclic scaffold, while the C‑3 hydroxymethyl substituent provides a functional handle that is absent in the unsubstituted parent 3‑phenyl‑hexahydro‑oxazolo[3,2‑a]pyridin‑5‑one [2]. Procurement of a generically similar but structurally distinct lactam therefore carries a high risk of divergent diastereoselectivity, yield erosion, and the need for costly re‑optimization of established synthetic protocols.

Quantitative Differentiation Evidence for 3-(Hydroxymethyl)-8a-methyl-2-phenylhexahydro-5H-[1,3]oxazolo[3,2-a]pyridin-5-one Versus Closest Structural Analogs


Enantiomeric Excess Retention Across Alkylation Reactions: 8a-Methyl Template vs. 8a-Unsubstituted Parent Lactam

The 8a-methyl substituent of the target compound confers a significant conformational constraint that is absent in the parent 3-phenyl-hexahydro-oxazolo[3,2-a]pyridin-5-one lacking an angular substituent. In the alkylation of phenylglycinol-derived oxazolopiperidone enolates, the configuration of the C-8a stereocenter and the substituent at C-8a are primary determinants of diastereoselectivity [1]. While the unsubstituted lactam typically yields endo/exo mixtures requiring chromatographic separation, the 8a-methyl analog has been reported to deliver diastereomeric ratios exceeding 95:5 in certain alkylation manifolds when combined with the appropriate C-3 substituent .

asymmetric synthesis chiral auxiliary diastereoselectivity

C-3 Hydroxymethyl as a Versatile Functional Handle for Further Derivatization

Unlike the unsubstituted phenyl-oxazolopiperidone or the simple 8a-methyl analog, the target compound incorporates a primary hydroxymethyl group at C-3. This functionality enables direct oxidation to the corresponding aldehyde or carboxylic acid, esterification, silyl protection, or conversion to a leaving group (e.g., tosylate, mesylate) for nucleophilic displacement, without requiring additional synthetic steps to introduce a functional handle . The parent 3-phenyl-hexahydro-oxazolo[3,2-a]pyridin-5-one lacks this handle, limiting its utility to reactions proceeding solely at the enolate α‑position [1].

synthetic intermediate functional group interconversion scaffold diversification

Optical Rotation as a Batch-to-Batch Stereochemical Identity Check

The target compound is supplied with a certified optical rotation of [α]²³/D +14° (c = 1, ethanol) . This value serves as a rapid, instrumentally accessible pass/fail criterion for verifying stereochemical integrity upon receipt, which is particularly critical for chiral templates where even minor epimerization can compromise downstream diastereoselectivity. In contrast, many commercially available oxazolopiperidone analogs are sold without a certified optical rotation specification, leaving the end-user to rely entirely on the certificate of analysis or to perform more time‑consuming chiral HPLC or NMR‑based assays .

quality control chiral purity procurement specification

Melting Point as a Purity and Polymorph Consistency Indicator

The target compound exhibits a sharp melting range of 96–100 °C (lit.) , indicative of high crystalline purity and a single polymorphic form. This narrow melting range is a consequence of the well‑defined stereochemistry and the presence of the 8a‑methyl group, which promotes a compact crystal packing distinct from that of the parent unsubstituted lactam [1]. Batch‑to‑batch reproducibility of the melting point provides a simple yet sensitive screen for purity deviations that could affect the stoichiometry and reproducibility of asymmetric reactions reliant on this template.

solid-state characterization batch consistency polymorph control

Commercial Availability in Research-Ready Quantity and Purity

The target compound is available from Sigma-Aldrich (Catalog No. 388114) in 5 g glass bottles at a certified purity of 98 % (HPLC) . This packaging format and purity level are tailored for direct use in multi‑step asymmetric synthesis campaigns, eliminating the need for in‑house purification prior to use. By comparison, the unsubstituted parent lactam and many structurally related oxazolopiperidones are often available only in smaller quantities (≤1 g) or at lower purities (95 %), requiring additional purification by the end‑user .

supply chain research chemical procurement vendor specification

Where 3-(Hydroxymethyl)-8a-methyl-2-phenylhexahydro-5H-[1,3]oxazolo[3,2-a]pyridin-5-one Delivers Maximum Procurement Value


Enantioselective Synthesis of β‑Substituted Piperidine Alkaloids

The compound functions as a chiral glycine‑equivalent template for the stereoselective construction of 2‑substituted, 3‑substituted, and 2,3‑disubstituted piperidines. The 8a‑methyl group enforces a conformational lock that directs electrophilic attack to the less hindered face of the enolate, typically achieving diastereomeric ratios >95:5 [1]. This performance advantage over the unsubstituted parent lactam translates into fewer purification steps and higher overall yields in the synthesis of alkaloids such as (S)-(+)-coniine and dihydrocleavamine analogs .

Diversified Scaffold Construction via C-3 Hydroxymethyl Derivatization

The C‑3 hydroxymethyl group enables late‑stage functionalization without disturbing the stereochemical integrity of the bicyclic core. Oxidation to the aldehyde or carboxylic acid, followed by amide coupling, Wittig olefination, or reductive amination, opens divergent pathways to libraries of piperidine‑based bioactive molecules. This orthogonal reactivity is not available with the simpler 3‑phenyl‑oxazolopiperidin‑5‑one templates that lack the hydroxymethyl handle [1].

Process Development and Scale‑Up of Chiral Lactam‑Based Routes

For process chemistry groups transitioning from discovery to preclinical supply, the availability of this compound in 5‑gram units at 98 % purity [1] enables direct scale‑up feasibility studies without the need for in‑house re‑purification. The well‑defined melting point and optical rotation provide robust incoming quality control metrics that are compatible with GLP‑like laboratory environments .

Computational and Mechanistic Studies of Stereoelectronic Effects

The rigid, conformationally biased scaffold imposed by the 8a‑methyl quaternary center makes this compound an ideal experimental probe for DFT calculations and mechanistic investigations of π‑facial stereoselectivity in enolate alkylation and conjugate addition reactions. The availability of both enantiomeric series through the same synthetic route allows direct comparison of computed vs. observed diastereomeric ratios [1].

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